Thiazole-5-boronic acid
Description
Significance of Boronic Acids in Contemporary Organic Chemistry
Boronic acids, organic compounds defined by the R–B(OH)₂ formula, have become indispensable tools in the arsenal (B13267) of synthetic chemists. pharmiweb.com Their importance stems from a unique combination of stability, reactivity, and functional group tolerance, making them key players in the construction of complex molecular architectures.
The journey of boronic acids in chemistry began in 1860 with Edward Frankland's first synthesis of ethylboronic acid. pharmiweb.comwikipedia.org However, their full potential remained largely untapped for many decades. The landscape of organic synthesis was dramatically reshaped with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. numberanalytics.com This reaction, which forges a carbon-carbon bond between a boronic acid and an organohalide, has become a cornerstone of modern organic synthesis due to its high efficiency and selectivity. numberanalytics.com The significance of this methodology was recognized with the 2010 Nobel Prize in Chemistry, solidifying the central role of boronic acids in the field.
The utility of boron in organic synthesis extends beyond the celebrated Suzuki-Miyaura coupling. numberanalytics.com Boron-containing reagents are integral to a wide array of chemical transformations, including hydroboration reactions, which provide a means to introduce boron into organic molecules with high regio- and stereoselectivity. numberanalytics.com Boronic acids and their derivatives, such as boronic esters, are valued for their versatility. pharmiweb.com Boronic esters, formed by the reaction of a boronic acid with an alcohol, often exhibit enhanced stability and solubility, making them crucial intermediates in multi-step synthetic sequences. pharmiweb.comcymitquimica.com
Beyond their role as synthetic intermediates, boronic acids are finding increasing application in materials science and medicinal chemistry. boronmolecular.com Their ability to form reversible covalent bonds with diols has been exploited in the development of sensors for saccharides and other biologically relevant molecules. wikipedia.org Furthermore, the unique electronic properties of boron have led to the investigation of boron-containing compounds for applications in organic electronics and photovoltaics. bohrium.com
The Thiazole (B1198619) Heterocycle: Structural Features and Research Prominence
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. wikipedia.orgnih.gov Although free thiazole is not found in nature, the thiazole ring is a key structural component in a variety of natural products and synthetic compounds with diverse biological activities. nih.gov
Thiazoles are aromatic compounds, a property that imparts significant stability. vaia.com Their aromaticity arises from the delocalization of six π-electrons within the five-membered ring, satisfying Hückel's rule. vaia.comwikipedia.org The π-electron system is a result of the overlap of p-orbitals from the carbon, nitrogen, and sulfur atoms in the ring. vaia.com This delocalization of electron density contributes to the planarity of the ring and influences its reactivity. wikipedia.org The presence of the electronegative nitrogen atom and the sulfur atom, which can donate a lone pair of electrons to the π-system, creates a unique electronic environment within the ring. researchgate.net This results in an uneven distribution of electron density, with the C5 position being a primary site for electrophilic substitution. wikipedia.org
The substitution pattern on the thiazole ring significantly impacts the chemical and physical properties of its derivatives. Positional isomerism, the different placement of substituents on the ring, can lead to dramatic changes in reactivity and biological activity. rsc.orgresearchgate.net For instance, the electronic character and reactivity of a substituent at the C2, C4, or C5 position will be distinct due to the influence of the adjacent nitrogen and sulfur atoms. wikipedia.org The C2 position is particularly susceptible to deprotonation by strong bases, forming a stabilized ylide. wikipedia.org The electron-withdrawing nature of the thiazole ring can also influence the reactivity of attached functional groups.
Integration of Boronic Acid Moiety with Thiazole Scaffold: Rationale and Research Aims
The conjugation of a boronic acid group to a thiazole ring, as in Thiazole-5-boronic acid, creates a bifunctional molecule with a rich and versatile chemistry. The rationale for this integration is rooted in the desire to combine the desirable attributes of both moieties. The thiazole scaffold serves as a stable, aromatic core that is prevalent in biologically active molecules, while the boronic acid functionality provides a reactive handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. thieme-connect.com
Research aims centered on this compound and its derivatives are multifaceted. In synthetic chemistry, a primary goal is to utilize these compounds as building blocks for the construction of more complex molecules, particularly those with potential pharmaceutical or material science applications. cymitquimica.comnordmann.global For example, the Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl halides allows for the efficient synthesis of a diverse library of 5-arylthiazole derivatives. thieme-connect.com In medicinal chemistry, the focus is on exploring the biological activity of molecules containing the thiazole-boronic acid motif, with the boronic acid group itself potentially acting as a pharmacophore by interacting with biological targets. The pinacol (B44631) ester form of this compound is often used to enhance its stability and solubility for synthetic applications. cymitquimica.com
Unique Reactivity Profile of this compound
This compound integrates the key chemical features of both a thiazole heterocycle and a boronic acid. Its reactivity is largely defined by the boronic acid functional group, which makes it a versatile building block in organic synthesis. The position of the boronic acid group at the C5 position of the thiazole ring is significant, as this is a typical site for electrophilic substitution on the thiazole ring. numberanalytics.com
The primary utility of this compound lies in its participation in metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for constructing complex molecular architectures. The most notable of these is the Suzuki-Miyaura coupling, where the boronic acid (or its corresponding ester) reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. sigmaaldrich.comnumberanalytics.com The pinacol ester form of the boronic acid, this compound pinacol ester, is often used to enhance the compound's stability and solubility, facilitating its use in these synthetic procedures. cymitquimica.com
Beyond the Suzuki-Miyaura reaction, the reactivity profile of boronic acids extends to other important transformations, including the Chan-Lam and Stille couplings. sigmaaldrich.com The electronic properties conferred by the sulfur and nitrogen atoms in the thiazole ring can influence the reactivity of the boronic acid moiety, making it a unique and valuable reagent. cymitquimica.com
| Reaction Type | Description | Key Reagents |
|---|---|---|
| Suzuki-Miyaura Coupling | Forms a carbon-carbon bond between the thiazole ring and an aryl/vinyl group. numberanalytics.com | Aryl/Vinyl Halide, Palladium Catalyst, Base |
| Chan-Lam Coupling | Forms a carbon-heteroatom bond (C-N, C-O, C-S) between the thiazole ring and a suitable amine, alcohol, or thiol. | Amine/Alcohol/Thiol, Copper Catalyst, Oxidant |
| Liebeskind-Srogl Coupling | A cross-coupling reaction involving a thioester and a boronic acid, which proceeds under neutral conditions. sigmaaldrich.com | Thioester, Palladium or Copper Catalyst |
Emerging Research Trajectories for this compound Derivatives
The convergence of the thiazole scaffold's biological relevance and the synthetic versatility of boronic acids has positioned this compound and its derivatives as critical tools in drug discovery and materials science. bohrium.comcymitquimica.com Current research is focused on leveraging this compound as a building block to synthesize novel molecules with specific therapeutic functions.
A significant area of investigation is in oncology. Researchers are designing and synthesizing novel thiazole carboxamide derivatives as potential inhibitors of c-Met kinase, a protein implicated in cancer development. nih.gov In these syntheses, a key step often involves a Suzuki-Miyaura coupling reaction with a boronic acid or ester to construct the core structure of the target inhibitor. nih.gov
The development of new antimicrobial agents is another major research trajectory. Given the known antimicrobial properties of the thiazole scaffold, scientists are exploring new boronic acid derivatives as potential antibacterial and antifungal agents. nih.govgoogle.com Some research focuses on boronic acid compounds that can inhibit bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance. google.com
Furthermore, the anti-inflammatory potential of thiazole-containing compounds continues to be an active area of research. benthamdirect.com Derivatives synthesized from this compound are being evaluated for their ability to modulate inflammatory pathways. The inherent properties of boronic acids, such as their ability to inhibit certain serine proteases, may complement the anti-inflammatory activity of the thiazole core. sigmaaldrich.com
| Research Area | Objective | Example Finding/Application | Citation |
|---|---|---|---|
| Oncology | Development of novel kinase inhibitors for cancer therapy. | Used as a key building block via Suzuki coupling to synthesize thiazole carboxamide derivatives that act as c-Met kinase inhibitors. | nih.gov |
| Antimicrobial Agents | Discovery of new treatments for infectious diseases and overcoming antibiotic resistance. | Boronic acid derivatives containing heterocyclic scaffolds like thiazole are being developed as antimicrobial compounds, sometimes targeting enzymes like β-lactamases. | google.com |
| Anti-inflammatory Agents | Creation of new non-steroidal anti-inflammatory drugs. | Fused thiopyranothiazoles, which can be derived from thiazole building blocks, have shown potential as anti-inflammatory agents. | nih.gov |
| Materials Science | Synthesis of conducting polymers. | Thiophene-based boronic acids, structurally related to thiazole boronic acids, are used to create polythiophenes, which are highly conductive polymers. | thieme-connect.com |
Properties
CAS No. |
942190-81-0 |
|---|---|
Molecular Formula |
C3H4BNO2S |
Molecular Weight |
128.95 g/mol |
IUPAC Name |
1,3-thiazol-5-ylboronic acid |
InChI |
InChI=1S/C3H4BNO2S/c6-4(7)3-1-5-2-8-3/h1-2,6-7H |
InChI Key |
OPMGYPOENUJLEM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CS1)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for Thiazole 5 Boronic Acid and Its Derivatives
Direct Borylation Approaches
Direct borylation methods offer an atom-economical route to thiazole (B1198619) boronic acids by converting a C-H bond directly into a C-B bond, often leveraging the inherent reactivity of the thiazole ring or employing directing groups to control regioselectivity.
Directed Ortho-Metalation Strategies for C-B Bond Formation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. rsc.orgwikipedia.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting organolithium species is then trapped with an electrophile, in this case, a boron-containing reagent. wikipedia.org
The general principle involves a heteroatom within the DMG coordinating to the lithium atom of the organolithium reagent, which positions the base to abstract a proton from the nearest (ortho) carbon atom. wikipedia.org This generates a stabilized aryllithium intermediate that can react with various boron electrophiles, such as trialkyl borates (e.g., trimethyl borate (B1201080) or triisopropyl borate), to form the desired boronic ester or acid after workup. gu.se While highly effective for achieving ortho-regioselectivity, the choice of the directing group is crucial and must be compatible with the strongly basic conditions. rsc.orgnih.gov For thiazole derivatives, existing substituents can act as directing groups, guiding the metalation and subsequent borylation to a specific adjacent position.
Electrophilic Trapping of Organometallic Intermediates with Boron Reagents
This approach relies on the generation of a nucleophilic organometallic intermediate, which then reacts with an electrophilic boron source. This is the cornerstone of the DoM strategy but also includes methods where the organometallic species is generated via halogen-metal exchange.
One of the most established methods for synthesizing boronic acids involves the reaction of organolithium or Grignard (organomagnesium) reagents with trialkyl borates. scispace.comchemistrysteps.com These organometallic reagents are typically prepared from the corresponding halo-thiazole through halogen-metal exchange or by direct deprotonation if the thiazole proton is sufficiently acidic. libretexts.orgorganicchemistrydata.org
The reaction proceeds via nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic boron atom of the trialkyl borate. libretexts.org This forms a borate complex, which upon acidic workup, hydrolyzes to yield the final boronic acid.
Reaction Scheme for Organolithium-Based Borylation:
Formation of Organolithium: Thiazole-X + R-Li → Thiazole-Li + R-X (where X = Br, I)
Borylation: Thiazole-Li + B(OR')₃ → [Thiazole-B(OR')₃]⁻Li⁺
Hydrolysis: [Thiazole-B(OR')₃]⁻Li⁺ + H₃O⁺ → Thiazole-B(OH)₂
The high reactivity of organolithium and Grignard reagents makes these reactions efficient. saylor.org However, this high reactivity also necessitates low temperatures (e.g., -78 °C) to prevent side reactions and requires strictly anhydrous conditions, as these reagents react readily with water. libretexts.orglibretexts.org
In contrast, other borylation techniques have been developed to overcome these limitations. For example, iridium-catalyzed C-H borylation reactions exhibit much broader functional group compatibility. nih.gov Similarly, metal-free photoinduced methods can tolerate a wide array of functionalities, including amides, phenols, and thioethers, providing a significant advantage for the synthesis of complex molecules. organic-chemistry.org
| Method | Tolerated Functional Groups | Incompatible Functional Groups |
|---|---|---|
| Organolithium/Grignard Borylation | Ethers, Alkyl Halides | Alcohols, Amines, Amides, Carboxylic Acids, Terminal Alkynes libretexts.orglibretexts.org |
| Photoinduced Borylation | Amides, Phenols, Thioethers, Heterocycles organic-chemistry.org | Generally broad tolerance organic-chemistry.org |
| Transition Metal-Catalyzed Borylation | Esters, Ketones, Amides, Halides (depending on catalyst) rsc.orgnih.gov | Some strongly coordinating groups can inhibit catalysis |
Photoinduced and Metal-Free Borylation of Haloheteroarenes
To circumvent issues related to transition metal contamination and harsh reaction conditions, photoinduced, metal-free borylation methods have emerged as a powerful alternative. scispace.comnih.gov This strategy allows for the direct conversion of haloarenes and haloheteroarenes into boronic acids or esters. organic-chemistry.orgx-mol.com
The reaction is typically carried out using a diboron (B99234) reagent, such as tetrahydroxydiboron (B82485) (B₂(OH)₄) or bis(pinacolato)diboron (B136004) (B₂pin₂), under ultraviolet (UV) irradiation (e.g., 254 nm). organic-chemistry.org The process avoids the need for expensive metal catalysts, ligands, or additives, generating innocuous by-products that are easily removed. nih.gov A key advantage of this protocol is its remarkable functional group tolerance and its applicability to a broad range of substrates, including electron-rich and electron-poor systems. organic-chemistry.org The scalability of the reaction, which can be performed on a gram scale and adapted for continuous flow conditions, further highlights its practical utility in synthetic chemistry. scispace.comorganic-chemistry.org
Transition Metal-Catalyzed Borylation Reactions
Transition metal catalysis is a cornerstone of modern synthetic chemistry and provides highly efficient routes for the formation of carbon-boron bonds. rsc.orgscispace.com These methods can be applied to the synthesis of thiazole boronic acids and their derivatives, often offering high yields and excellent regioselectivity under mild conditions. nih.govresearchgate.net
Catalysts based on palladium, iridium, rhodium, and copper are commonly employed for these transformations. rsc.orgrsc.org The two main strategies are:
Cross-coupling of Halo-thiazoles: This approach, often a variation of the Miyaura borylation, involves the palladium-catalyzed reaction of a halo-thiazole (typically bromo- or iodo-thiazole) with a diboron reagent like B₂pin₂ in the presence of a base. nih.gov The choice of ligands, such as custom phosphines or N-heterocyclic carbenes, is critical for achieving high efficiency, especially with challenging substrates. rsc.org
Direct C-H Borylation: Iridium and rhodium-based catalysts are particularly effective at activating C-H bonds for direct borylation. rsc.orgscispace.com The regioselectivity in these reactions is often governed by steric factors, leading to borylation at the least hindered position. rsc.org However, directing groups can also be used to steer the borylation to a specific C-H bond, overriding the inherent steric or electronic biases of the substrate. rsc.orgnih.gov
These catalytic methods are generally compatible with a wider range of functional groups compared to organometallic-based routes and have become indispensable tools for the late-stage functionalization of complex molecules. nih.govrsc.org
| Catalyst Type | Substrate | Key Features | Reference |
|---|---|---|---|
| Palladium (Pd) | Halo-thiazoles (Br, I) | Cross-coupling with diboron reagents; ligand-dependent. | rsc.orgnih.gov |
| Iridium (Ir) | Thiazole (C-H bond) | Direct C-H activation; often sterically controlled. | rsc.orgscispace.com |
| Rhodium (Rh) | Thiazole (C-H bond) | Nitrogen-directed C-H borylation. | rsc.org |
Miyaura Borylation Protocol for Thiazole-5-boronic Esters
Conversion of Thiazole-5-boronic Esters to Thiazole-5-boronic Acids
The final step in the synthesis of thiazole-5-boronic acid is the hydrolysis of the corresponding boronic ester, most commonly the pinacol (B44631) ester. This conversion is typically achieved under acidic or basic conditions.
A common method involves the treatment of the this compound pinacol ester with an aqueous acid, such as hydrochloric acid (HCl), at room temperature or with gentle heating. The progress of the hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Following the complete conversion, the this compound can be isolated by extraction and subsequent purification, often through recrystallization. Alternatively, transesterification with a diol that forms a more readily hydrolyzed boronic ester can be employed as an intermediate step. Careful control of the hydrolysis conditions is necessary to avoid decomposition of the desired boronic acid, which can be sensitive to harsh reaction conditions.
Hydrolysis of Pinacol and Other Boronic Esters
Boronic acids are often synthesized and stored as their corresponding boronate esters to enhance stability and ease of handling. nih.gov Pinacol esters are among the most common protecting groups used for this purpose. researchgate.net The generation of the free boronic acid from its ester form is typically achieved through hydrolysis.
This deprotection can be challenging and is influenced by the stability of the boronic ester. researchgate.net While pinacol esters are widely used, their removal can sometimes be problematic. nih.govresearchgate.net Methods for the hydrolysis of boronic esters include:
Acidic Hydrolysis: Treatment with an acid, such as hydrochloric acid, can facilitate the removal of the pinacol group. reddit.com
Transesterification followed by Hydrolysis: A two-step process involving transesterification with diethanolamine (B148213) to form an intermediate adduct, which is then hydrolyzed to the boronic acid, has proven effective, particularly for alkylboronic esters. nih.govreddit.com
Oxidative Cleavage: Reagents like sodium periodate (B1199274) can be used to cleave the diol protecting group. nih.gov
The choice of method depends on the specific substrate and the presence of other functional groups in the molecule. For instance, the stability of this compound pinacol ester to hydrolysis can be a crucial factor in its application in Suzuki-Miyaura coupling reactions, as premature deboronation is a known side reaction that can lower yields. thieme-connect.com
Below is a table summarizing common methods for the deprotection of pinacol boronate esters:
| Deprotection Method | Reagents | Key Features |
| Acidic Hydrolysis | Hydrochloric Acid (HCl) | Direct but can affect acid-sensitive functional groups. reddit.com |
| Transesterification | Diethanolamine, followed by acid | Mild conditions, suitable for various functional groups. nih.govreddit.com |
| Oxidative Cleavage | Sodium Periodate (NaIO4) | Effective but requires an additional oxidizing agent. nih.gov |
| Fluoride-mediated | Potassium Hydrogen Fluoride (B91410) (KHF2) | Forms a trifluoroborate salt intermediate. researchgate.net |
Trifluoroborate Salt Intermediates in Boronic Acid Generation
An important alternative to the direct hydrolysis of boronic esters is the conversion to trifluoroborate salts. orgsyn.org Organotrifluoroborates are tetracoordinate boron species that offer enhanced stability compared to their boronic acid and ester counterparts. nih.gov They are generally more resistant to protodeboronation, a common side reaction that can plague Suzuki-Miyaura couplings. orgsyn.orgnih.gov
The generation of this compound can proceed through a trifluoroborate intermediate. This strategy involves first converting the corresponding boronic ester into a potassium trifluoroborate salt (R-BF3K). This is typically achieved by treating the boronic ester with potassium hydrogen fluoride (KHF2). researchgate.net The resulting trifluoroborate salt is often a stable, crystalline solid that is easy to handle and purify. orgsyn.org
The free boronic acid can then be generated from the trifluoroborate salt when needed for a subsequent reaction. This can be accomplished by hydrolysis, for example, in the presence of silica (B1680970) gel. nih.gov This two-step approach provides a robust method for storing and handling otherwise unstable boronic acids. nih.gov The use of trifluoroborate salts as protected forms of boronic acids allows for a wider range of reaction conditions to be employed in the synthesis of complex molecules containing the thiazole moiety. nih.gov
Advanced Synthetic Strategies
One-Pot Borylation/Cross-Coupling Protocols
One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. acsgcipr.org For the synthesis of 5-arylthiazoles, a one-pot borylation/Suzuki-Miyaura cross-coupling protocol has been developed. nih.govrsc.org
This approach typically involves two main stages:
Borylation: A thiazole derivative, such as 2,5-dibromothiazole, is first reacted with a boron source, like bis(pinacolato)diboron, in the presence of a palladium catalyst to form the this compound pinacol ester in situ. google.combeilstein-journals.org
Cross-Coupling: An aryl halide is then added to the same reaction mixture, along with a base and a palladium catalyst, to facilitate the Suzuki-Miyaura coupling, yielding the desired 5-arylthiazole. nih.govbeilstein-journals.org
The table below illustrates a generalized one-pot borylation/Suzuki coupling sequence:
| Step | Reactants | Reagents/Catalysts | Product |
| 1. Borylation | Thiazole Halide, Bis(pinacolato)diboron | Palladium Catalyst, Base | This compound pinacol ester (in situ) |
| 2. Cross-Coupling | Aryl Halide | Palladium Catalyst, Base | 5-Arylthiazole |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. nih.govufms.br These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
In the context of thiazole synthesis, green chemistry strategies include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. organic-chemistry.orgufms.br For example, the use of isopropanol (B130326) or 2-butanol (B46777) as solvents in one-pot borylation/Suzuki reactions has been reported as a greener alternative. beilstein-journals.org
Organocatalysis: Employing small organic molecules as catalysts instead of heavy metals can reduce toxicity and environmental contamination. The use of DABCO as an organocatalyst has been reported in the synthesis of some thiazole derivatives. nih.gov
Avoiding Hazardous Reagents: Synthetic routes are being designed to avoid the use of toxic reagents. For instance, greener methods for the synthesis of thiazole-imino derivatives have been developed using acetic acid in an aqueous medium, avoiding the use of concentrated sulfuric acid. ufms.br
While specific green chemistry protocols solely focused on this compound are still an emerging area, the broader trends in thiazole synthesis point towards a future where these valuable compounds can be produced in a more sustainable manner.
Applications in Organic Synthesis and Catalysis
Thiazole-5-boronic Acid in Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as a key partner in several of these reactions, most notably the Suzuki-Miyaura coupling.
Suzuki-Miyaura Cross-Coupling Partner
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate. This compound and its esters are effective coupling partners in these reactions, allowing for the introduction of a thiazole-5-yl moiety onto various aromatic and heteroaromatic scaffolds.
This compound derivatives have been successfully coupled with a range of aryl and heteroaryl halides. For instance, the Suzuki-Miyaura cross-coupling of thiazoleboronic esters with various (hetero)aryl halides has been systematically studied. researchgate.net This reaction provides a direct route to 5-aryl and 5-heteroarylthiazoles, which are prevalent motifs in medicinal chemistry and materials science.
Microwave-assisted Suzuki-Miyaura coupling has also been effectively employed. For example, the coupling of 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole with various arylboronic acids has been achieved in good to excellent yields in water or DMF as the solvent, utilizing a benzothiazole-based palladium(II) precatalyst. semanticscholar.org Although this example uses a thiazole (B1198619) derivative as the halide partner, it demonstrates the general applicability of coupling arylboronic acids to thiazole-containing systems.
Table 1: Examples of Suzuki-Miyaura Coupling of Thiazole Derivatives with Boronic Acids
| Aryl/Heteroaryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole | Phenylboronic acid | Benzothiazole-based Pd(II)-precatalyst | Cs2CO3 | DMF | 80 | semanticscholar.org |
| 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole | 4-Methylphenylboronic acid | Benzothiazole-based Pd(II)-precatalyst | Cs2CO3 | DMF | 85 | semanticscholar.org |
| 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole | 4-Methoxyphenylboronic acid | Benzothiazole-based Pd(II)-precatalyst | Cs2CO3 | DMF | 82 | semanticscholar.org |
Note: The table provides examples of Suzuki-Miyaura couplings involving a thiazole-containing halide and various boronic acids, illustrating the general reactivity.
A significant challenge in the Suzuki-Miyaura coupling of heteroaromatic boronic acids, including this compound, is the propensity for protodeboronation. wikipedia.org This undesired side reaction involves the cleavage of the carbon-boron bond by a proton source, leading to the formation of the corresponding unsubstituted heterocycle and a reduction in the yield of the desired cross-coupled product. The electron-deficient nature of some heteroaromatic rings can make the boronic acid group more susceptible to this process, particularly under the basic conditions often employed in the coupling reaction.
Several strategies have been developed to mitigate protodeboronation:
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol (B44631) ester, can reduce the rate of protodeboronation. researchgate.net
"Slow Release" Strategies: The use of MIDA (N-methyliminodiacetic acid) boronate esters or organotrifluoroborates allows for the slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions. wikipedia.org
Catalyst and Ligand Optimization: The development of highly active palladium catalysts and specialized ligands can accelerate the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation process. wikipedia.org
Reaction Conditions: Careful optimization of the base, solvent, and temperature can also play a crucial role in suppressing protodeboronation.
The choice of the palladium catalyst and the associated ligand is critical for the success of the Suzuki-Miyaura coupling of this compound. A variety of palladium sources, such as palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), have been utilized. researchgate.netsemanticscholar.org
The ligands employed play a multifaceted role, influencing the stability of the catalyst, the rate of oxidative addition and reductive elimination, and the suppression of side reactions. Phosphine-based ligands, such as SPhos and Xantphos, have been shown to be effective in promoting the coupling of heteroaryl compounds. nih.govnih.gov In some cases, thiazole-based ligands themselves have been used to prepare palladium(II) catalysts that are active in Suzuki-Miyaura aryl cross-coupling reactions. cdnsciencepub.com The electronic properties of the thiazole nitrogen can influence the catalytic activity of the palladium center. cdnsciencepub.com
Chan-Lam-Evans Coupling and Other C-Heteroatom Bond Formations
The Chan-Lam-Evans coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between an aryl boronic acid and an amine or an alcohol. wikipedia.orgorganic-chemistry.org This reaction provides a powerful alternative to palladium-catalyzed methods for the synthesis of N-aryl and O-aryl compounds.
While specific examples of Chan-Lam-Evans coupling directly employing this compound are not extensively detailed in the reviewed literature, the general applicability of this reaction to a wide range of aryl and heteroaryl boronic acids suggests its potential for the synthesis of 5-(amino)thiazoles and 5-(alkoxy/aryloxy)thiazoles. The reaction is typically carried out in the presence of a copper catalyst, such as copper(II) acetate, and a base, often in the presence of air as the oxidant. organic-chemistry.orgnih.gov The development of efficient catalytic systems has expanded the scope of this reaction to include a variety of nitrogen and oxygen nucleophiles. nih.gov
Multicomponent Reactions Featuring this compound
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. Boronic acids are versatile components in several MCRs, most notably the Petasis and Ugi reactions.
The Petasis reaction, or Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org The reaction offers a convergent and often stereoselective route to complex amines and their derivatives, such as α-amino acids. organic-chemistry.org
The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. While the classical Ugi reaction does not involve a boronic acid, variations and post-condensation modifications can incorporate boron-containing fragments.
Although the direct participation of this compound in well-established multicomponent reactions like the Petasis or Ugi reaction is not prominently documented in the surveyed literature, the known reactivity of arylboronic acids in these transformations suggests the potential for its application. The development of novel multicomponent reactions that incorporate this compound would open up new avenues for the rapid synthesis of diverse and complex thiazole-containing molecules.
This compound:
This compound is a heterocyclic organoboron compound that has garnered interest in synthetic chemistry. Its utility extends from being a building block in cross-coupling reactions to potential applications in catalysis, leveraging the unique electronic properties of the thiazole ring and the Lewis acidic nature of the boronic acid moiety. This article explores its specific roles in the Petasis Borono-Mannich reaction and as a Lewis acid catalyst for various organic transformations.
The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines, including valuable α-amino acids. rochester.edu
The mechanism of the Petasis reaction is understood to proceed through a series of equilibrium steps. Initially, the amine and carbonyl component condense to form an iminium ion. Concurrently, the boronic acid can form a tetrahedral "ate" complex, often with a hydroxyl group from a carbonyl component like glyoxylic acid or from the solvent. The key step involves the irreversible transfer of the organic group from the boron atom to the electrophilic iminium carbon. acs.org
For heteroaromatic boronic acids, the electronic nature of the heterocycle significantly influences reactivity. The transfer of the heteroaryl group is the rate-determining step, and its facility is dependent on the nucleophilicity of the carbon atom attached to boron. Electron-rich heteroaryl groups are generally more reactive and provide better yields, while electron-deficient ones are less effective. mdpi.comresearchgate.net
The scope of the Petasis reaction with respect to the boronic acid component is well-documented, with a notable limitation being the general poor performance of electron-deficient aryl and heteroaryl boronic acids. acs.orgnih.gov Reactions involving boronic acids with strong electron-withdrawing groups, such as 4-nitrophenylboronic acid or pyridine-3-ylboronic acid, often fail to proceed or give very low yields under standard reaction conditions. nih.gov
The thiazole ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen and sulfur atoms. Consequently, this compound is considered an electron-poor substrate. This inherent electronic property presents a significant limitation on its utility in the classical Petasis reaction. The reduced nucleophilicity of the C-5 carbon of the thiazole ring bound to the boron atom hinders its transfer to the iminium ion intermediate. researchgate.net
While high-temperature microwave conditions have been shown to improve yields for reactions involving electron-poor amines, this improvement does not always extend to reactions with electron-poor boronic acids, which often remain problematic. researchgate.netorganic-chemistry.org Therefore, this compound is generally expected to be a challenging substrate for the Petasis reaction, likely resulting in low to negligible yields of the corresponding aminomethylated thiazole product.
Table 1: Expected Reactivity of Boronic Acids in the Petasis Reaction Based on Electronic Properties
| Boronic Acid Type | Electronic Nature | Expected Reactivity | Representative Examples |
|---|---|---|---|
| Aryl | Electron-Rich | High | 4-Methoxyphenylboronic acid |
| Aryl | Electron-Neutral | Moderate to High | Phenylboronic acid |
| Aryl | Electron-Poor | Low to None | 4-Nitrophenylboronic acid nih.gov |
| Heteroaryl | Electron-Rich | High | Furan-2-boronic acid nih.gov |
| Heteroaryl | Electron-Poor | Low to None | Pyridine-3-ylboronic acid nih.gov |
| Heteroaryl | Electron-Poor | Low to None (Predicted) | This compound |
Boronic acids are recognized not only as reagents but also as versatile organocatalysts. Their catalytic activity stems from their character as mild, organic-soluble Lewis acids capable of activating functional groups containing oxygen or nitrogen. researchgate.netnih.gov
A key catalytic function of boronic acids is the activation of hydroxy groups in molecules such as carboxylic acids, alcohols, and diols. researchgate.netnih.gov This activation occurs through the formation of a reversible covalent bond between the electron-deficient boron center and the oxygen of the hydroxy group. researchgate.net
For a carboxylic acid, this interaction forms an acyloxyboronate intermediate. In this species, the carbonyl carbon is rendered more electrophilic, making it susceptible to nucleophilic attack. For alcohols, the boronic acid can polarize the C–O bond, facilitating its cleavage to form a carbocation intermediate that can be trapped by nucleophiles. nih.gov In the case of diols, the formation of a cyclic boronate ester can enhance the nucleophilicity of the remaining hydroxy groups. researchgate.net
As a Lewis acidic compound, this compound is expected to be capable of this mode of catalysis. amerigoscientific.com The electron-withdrawing nature of the thiazole ring would likely enhance the Lewis acidity of the boron center compared to phenylboronic acid, potentially increasing its catalytic efficacy in reactions that benefit from stronger electrophilic activation.
The activation of carboxylic acids by boronic acid catalysts provides a direct pathway for the formation of amide bonds from carboxylic acids and amines, avoiding the need for stoichiometric coupling reagents. This transformation is a prime example of boronic acid catalysis. The catalytic cycle involves the formation of the aforementioned acyloxyboronate intermediate, which is then attacked by the amine nucleophile to form the amide and regenerate the boronic acid catalyst. nih.gov Electron-deficient arylboronic acids are often effective catalysts for this process.
Given its enhanced Lewis acidity, this compound is a plausible candidate for catalyzing direct amide bond formation. Other potential transformations include esterifications and Friedel-Crafts-type reactions, where the boronic acid activates an alcohol for subsequent reaction with an arene. nih.gov
The mechanism of boronic acid catalysis is highly dependent on the substrates and reaction conditions. The central feature is the reversible formation of covalent intermediates with hydroxy-containing substrates. researchgate.net In dehydrative reactions like amide bond formation, the catalytic cycle is driven by the removal of water.
Applications in Medicinal Chemistry Research and Drug Discovery Science Excluding Clinical Data
Thiazole-5-boronic Acid as a Privileged Scaffold for Molecular Design
The thiazole (B1198619) ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds and approved drugs. nih.govnih.govrsc.orgnih.govresearchgate.netjetir.org Its unique electronic properties and ability to form various non-covalent interactions make it a valuable core structure for designing new therapeutic agents. nih.govrsc.org Thiazole derivatives have been investigated for a multitude of pharmacological activities, including as kinase inhibitors for cancer therapy. nih.govrsc.orgresearchgate.net The incorporation of a boronic acid group at the 5-position adds a versatile functional handle that can be used for further chemical modifications, such as Suzuki coupling reactions, making this compound a useful building block in the synthesis of complex molecules. nih.govnordmann.global
Bioisosteric replacement is a widely used strategy in drug design where one functional group or substructure is replaced by another with similar physical or chemical properties to improve the potency, selectivity, or pharmacokinetic properties of a compound. spirochem.comcambridgemedchemconsulting.com The thiazole ring has been successfully employed as a bioisostere for other aromatic rings, such as phenyl or pyrazole (B372694) groups, in various drug candidates. nih.govresearchgate.net This substitution can alter the molecule's interaction with its biological target and modify its metabolic stability. nih.gov
Boronic acids themselves are considered bioisosteres of carboxylic acids. nih.gov The unique ability of the boron atom to form reversible covalent bonds with biological nucleophiles allows it to mimic the transition state of enzymatic reactions, a property exploited in enzyme inhibitor design. nih.gov While specific examples of using the entire this compound moiety in scaffold hopping are not extensively documented in the provided research, the established roles of both the thiazole ring and the boronic acid group as effective bioisosteres suggest its potential in such strategies. nih.govresearchgate.netnih.gov
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Numerous SAR studies have been conducted on various classes of thiazole derivatives to optimize their therapeutic properties. nih.govijper.orgnih.govmdpi.com For instance, studies on thiazolylhydrazone derivatives as potential agents for Alzheimer's disease have elucidated the key structural features required for potent acetylcholinesterase inhibition. nih.gov
In one study focused on 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes as anti-diabetic agents, SAR analysis revealed that the nature and position of substituents on the aryl ring significantly impacted α-amylase inhibitory activity. nih.gov
Table 1: SAR Findings for Thiazole Derivatives as α-Amylase Inhibitors nih.gov
| Compound Feature | Observation | Implication on Activity |
|---|---|---|
| Aryl Ring Substituent | Strong electron-donating groups | Excellent inhibition potential |
| Substituent Position | ortho substitution | Enhanced inhibitory activity |
These studies, while not starting directly from this compound, underscore the amenability of the thiazole scaffold to systematic modification for optimizing biological activity. The boronic acid functional group at the 5-position offers a prime site for creating diverse libraries of compounds for comprehensive SAR exploration.
Rational Design and Synthesis of Biological Probes
Biological probes are essential tools for studying biological processes in real-time within cellular environments. Fluorescent probes, in particular, allow for the visualization of specific analytes or enzymatic activities. nih.govstanford.edu Boronic acid and its esters have become a key functional group in the design of fluorescent probes, especially for the detection of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). nih.govfrontiersin.orgmdpi.com The mechanism often involves the oxidation of the boronate ester, which releases a fluorophore, leading to a "turn-on" fluorescent signal. frontiersin.org
Several probes have been developed that incorporate a benzothiazole (B30560) unit, a related but structurally distinct scaffold from thiazole. For example, a novel fluorescent probe for detecting H₂O₂ was successfully developed using a benzothiazole derivative linked to a boronic acid pinacol (B44631) ester. cambridgemedchemconsulting.com This probe demonstrated high sensitivity and selectivity for H₂O₂ in living cells. While this example uses a benzothiazole, the underlying principle of using a boronic acid trigger for fluorescence activation is directly applicable to the design of probes based on a this compound scaffold.
Computational Approaches in Drug Discovery Research
Computational methods are indispensable in modern drug discovery, allowing for the rapid and cost-effective evaluation of potential drug candidates before their synthesis. These in silico techniques are widely applied to study thiazole-based compounds, providing insights into their mechanisms of action and guiding the design of more potent analogues.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another (a receptor, typically a protein). nih.govmdpi.com This method is extensively used to study thiazole derivatives, providing crucial information on how these compounds interact with their biological targets at the molecular level.
Docking studies have been performed on various thiazole analogues against a range of protein targets. For example, newly synthesized thiazole conjugates were docked into the active site of the Rho6 protein, showing good docking scores and acceptable binding interactions. nih.gov In other studies, thiazole derivatives have been docked against targets such as the E. coli MurB enzyme and tubulin. mdpi.comnih.gov These simulations can reveal specific interactions, such as hydrogen bonds and arene-cation interactions, between the thiazole ligand and key amino acid residues in the protein's active site. nih.gov The calculated binding energy (or docking score) provides an estimate of the binding affinity, helping to prioritize compounds for synthesis and biological testing. nih.govnih.gov
| Thiazole Derivative | Protein Target | Reported Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Compound 1 (unspecified thiazole) | Rho6 | -6.8 | Lys106 | nih.gov |
| Compound 5a (arylazothiazole) | Rho6 | -8.2 | Arg96 | nih.gov |
| Compound 15 (unspecified thiazole) | Rho6 | -9.2 | Lys15 | nih.gov |
| Various thiazole amides | Tubulin (colchicine site) | -13.88 to -14.50 | Not specified | nih.gov |
A pharmacophore model is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. mdpi.com Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. mdpi.comijper.org This allows for the rapid identification of novel "hit" compounds that possess the desired structural features and are likely to be active against the target. mdpi.com
This approach has been applied in the discovery of inhibitors for various targets using thiazole-containing scaffolds. For example, pharmacophore models have been generated for VEGFR-2 kinase inhibitors, where the thiazole ring can act as a hydrogen bond donor and acceptor. nih.gov In other work, a pharmacophore model combined with virtual screening was used to identify novel inhibitors of Cyclophilin D. nih.gov The this compound structure, with its defined arrangement of aromatic, hydrogen-bonding, and potentially covalent-interacting groups, is well-suited for the development of pharmacophore models to guide the discovery of new bioactive molecules.
The in silico prediction of binding affinity is a critical component of computational drug design, providing a quantitative estimate of how strongly a ligand will bind to its target. researchgate.netmdpi.com Molecular docking programs are commonly used to calculate a docking score or binding energy (often expressed in kcal/mol), which serves as a proxy for the binding affinity. Lower (more negative) energy values typically suggest a more stable and favorable interaction. researchgate.net
For thiazole analogues, these predictions are used to rank potential inhibitors and guide synthetic efforts. For example, in silico studies on morpholine-derived thiazoles as carbonic anhydrase inhibitors and 1,2,4-thiadiazole (B1232254) derivatives as potential HDAC inhibitors used docking scores to identify the most promising candidates for synthesis. nih.govuobaghdad.edu.iq In one study, newly designed thiadiazole derivatives showed docking scores of -8.953 kcal/mol and -9.290 kcal/mol against HDAC2, which were significantly better than the score for the approved drug vorinostat (B1683920) (-5.613 kcal/mol), suggesting they could be potent inhibitors. uobaghdad.edu.iq These computational predictions of binding affinity are invaluable for prioritizing which this compound analogues should be synthesized and evaluated in experimental assays, thereby streamlining the drug discovery process.
Preclinical In Vitro Evaluation of Thiazole Derivatives
The in vitro assessment of thiazole derivatives is a critical step in drug discovery, providing essential data on their biological activity and mechanism of action before any potential progression to in vivo studies. These evaluations are typically conducted using isolated biological components (cell-free assays) or in cultured cells (cell-based assays).
Cell-free assays are fundamental for determining the direct interaction between a compound and its molecular target, such as an enzyme or receptor, in a controlled environment free from cellular complexity. These assays are crucial for quantifying inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC₅₀). Thiazole derivatives have been extensively evaluated against a variety of enzymatic targets.
For instance, certain thiazole derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. A study identified 1,3-thiazole-5-carboxylic acid derivatives with potent inhibitory activity against protein kinase CK2, with one compound showing an IC₅₀ value of 0.4 μM in a P32 radioactive kinase assay. google.com Similarly, thiazole derivatives have been developed as inhibitors of the B-RAFV600E kinase, a key driver in certain cancers, with compounds demonstrating inhibitory activity at nanomolar concentrations. google.com
Other enzymatic targets for thiazole derivatives include:
Monoacylglycerol Lipase (MAGL): In the search for new cancer therapies, 2-amino-4-methylthiazole-5-carboxylate derivatives were synthesized and evaluated as MAGL inhibitors. Several compounds showed potent inhibition, with IC₅₀ values ranging from 0.037 to 9.60 µM. amerigoscientific.com
Acetylcholinesterase (AChE): In the context of Alzheimer's disease research, novel thiazole-based derivatives were assessed for their ability to inhibit AChE. The most active compounds demonstrated significant potency, with IC₅₀ values as low as 103.24 nM and 108.94 nM. nih.gov
PI3K/mTOR Pathway: A series of thiazole compounds were evaluated for their inhibitory activity against PI3Kα and mTOR, two key proteins in a signaling pathway that promotes cell growth. The most promising compound exhibited an inhibitory effect on PI3Kα similar to the reference drug alpelisib. google.com
VEGFR-2 Kinase: To understand their anti-angiogenic potential, thiazole derivatives have been tested in VEGFR-2 kinase assays. One such derivative, compound 4c, was found to be an effective inhibitor of the VEGFR-2 enzyme with an IC₅₀ of 0.15 µM. researchgate.net
| Compound Class | Target Enzyme | Assay Type | Reported IC₅₀ Value | Therapeutic Area |
|---|---|---|---|---|
| 1,3-Thiazole-5-carboxylic acid derivative | Protein Kinase CK2 | P32 Radioactive Kinase Assay | 0.4 µM google.com | Oncology |
| Thiazole derivative | B-RAFV600E Kinase | Enzyme Inhibition Assay | Nanomolar range google.com | Oncology |
| 2-Amino-4-methylthiazole-5-carboxylate derivative (Compound 3g) | Monoacylglycerol Lipase (MAGL) | Enzyme Inhibition Assay | 0.037 µM amerigoscientific.com | Oncology |
| Thiazole-based derivative (Compound 10) | Acetylcholinesterase (AChE) | In Vitro AChE Inhibition Assay | 103.24 nM nih.gov | Neurodegenerative Disease |
| Thiazole derivative (Compound 4c) | VEGFR-2 | Kinase Assay | 0.15 µM researchgate.net | Oncology |
Cell-based assays provide a more biologically relevant context to evaluate compound activity by assessing their effects within a living cell. These assays can confirm that a compound reaches its intended target (target engagement) and exerts the desired effect on cellular pathways, such as inhibiting cell proliferation or inducing apoptosis (programmed cell death).
The antiproliferative activity of thiazole derivatives has been demonstrated across a wide panel of human cancer cell lines. For example, newly synthesized thiazole compounds were screened against 60 different cancer cell lines by the National Cancer Institute, with some derivatives showing significant growth inhibition across multiple lines, including leukemia, lung, and colon cancer cells. google.com In another study, thiazole derivatives exhibited potent cytotoxic activity against various cancer cell lines, including human hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7). One of the most active compounds displayed an IC₅₀ value of approximately 3 µg/mL against the MCF-7 cell line.
Specific examples of cell-based evaluations include:
Antiproliferative Activity: A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were tested for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cell lines, with some compounds displaying moderate activity. Another study found that arylidene-hydrazinyl-thiazole derivatives showed significant inhibition of both MDA-MB-231 (breast) and HeLa (cervical) cancer cells, with activity comparable or superior to the chemotherapy drug cisplatin.
Target Engagement: To confirm that a series of thiazole-derived kinesin HSET inhibitors reached their intracellular target, a specialized probe was developed. This probe, when clicked with a fluorescent dye, showed specific colocalization with the HSET protein at the mitotic spindle in cancer cells. This confirmed direct cellular target engagement for this class of inhibitors. nih.gov
Pathway Modulation: The PI3K/mTOR pathway is crucial for cell survival and proliferation. Cell cycle analysis revealed that thiazole derivatives targeting this pathway caused an arrest in the G0–G1 phase in leukemia HL-60(TB) cells, thereby halting cell division. google.com
| Compound Class | Cell Line | Cancer Type | Assay Type | Result (GI₅₀ / IC₅₀) |
|---|---|---|---|---|
| Thiazole Derivative (Compound 11c) | MCF-7 | Breast Cancer | MTT Cytotoxicity Assay | ~3 µg/mL |
| Thiazole Derivative (Compound 11c) | HepG-2 | Hepatocellular Carcinoma | MTT Cytotoxicity Assay | ~4 µg/mL |
| Arylidene-hydrazinyl-thiazole (Compound 2a) | MDA-MB-231 | Breast Cancer | MTT Antiproliferative Assay | 3.92 µg/mL |
| Thiazole-5-carboxylate (Compound 4c) | HOP-92 | Non-Small Cell Lung Cancer | NCI-60 Screening | 0.34 µM amerigoscientific.com |
| Thiazole-5-carboxylate (Compound 3g) | EKVX | Non-Small Cell Lung Cancer | NCI-60 Screening | 0.865 µM amerigoscientific.com |
Understanding a compound's mechanism of action (MoA) at the molecular level is crucial for its development as a therapeutic agent. For thiazole derivatives, studies often investigate downstream cellular events that occur as a consequence of target inhibition, such as the induction of apoptosis or the specific modulation of signaling proteins.
Molecular docking studies are frequently employed to predict and rationalize the binding of thiazole derivatives to their target proteins. For instance, docking simulations of potent thiazole-based AChE inhibitors showed a binding orientation within the enzyme's active site similar to the approved drug donepezil, explaining their high efficacy. nih.gov Similarly, docking studies helped to elucidate how certain derivatives could form key interactions within the active sites of PI3Kα and mTOR, supporting the biochemical data. google.com
Experimental exploration of MoA often involves assays to measure key cellular processes:
Apoptosis Induction: Thiazole derivatives designed as PI3K/mTOR inhibitors were shown to significantly increase total apoptotic activity in leukemia cells. This was further supported by measuring an increase in the levels of caspase-3, a key executioner protein in the apoptotic cascade. google.com
Cell Cycle Analysis: As a direct consequence of inhibiting proliferation pathways, active thiazole compounds were shown to arrest the cell cycle. Flow cytometry analysis demonstrated that treatment with these compounds led to an accumulation of cells in the G0–G1 phase, preventing them from proceeding to DNA synthesis and division. google.com
Enzyme Inhibition Kinetics: To determine the type of enzyme inhibition, kinetic studies are performed. For a potent thiazolylhydrazone derivative targeting AChE, Lineweaver-Burk plot analysis was used to characterize its mechanism of inhibition, providing deeper insight beyond simple potency measurements.
These mechanistic studies provide a comprehensive picture of how thiazole derivatives function at a molecular and cellular level, guiding further optimization of these compounds as potential drug candidates.
Applications in Materials Science Research
Thiazole-Boron Complexes in Organic Materials
The integration of a boron atom with a thiazole (B1198619) scaffold gives rise to complexes with significant potential in organic electronics and photonics. These materials often exhibit unique luminescent and charge-transporting properties.
Thiazole-boron complexes have been successfully synthesized as novel fluorescent dyes. For instance, complexes bearing β-ketoiminate ligands have been developed, demonstrating interesting fluorescence properties. nih.gov A key characteristic of some of these boron complexes is the phenomenon of Aggregation-Induced Emission (AIE), where the molecules are weakly emissive in dilute solutions but become highly fluorescent in an aggregated state or in the solid form. nih.govrsc.org This AIE effect is often attributed to the restriction of intramolecular rotation in the aggregated state, which minimizes non-radiative decay pathways and enhances fluorescence quantum yields. nih.gov
The fluorescence properties of these complexes can be tuned by modifying the substituents on the boron atom. For example, diphenylboron (BPh₂) complexes have shown higher fluorescence quantum yields compared to their difluoroboron (BF₂) counterparts, both in solution and as solids. nih.gov This tunability allows for the rational design of materials with specific emission characteristics for various applications. The AIE phenomenon is particularly valuable for applications in solid-state lighting, organic light-emitting diodes (OLEDs), and bio-imaging, where high emission efficiency in the solid state is crucial. researchgate.net
Table 1: Fluorescence Properties of Selected Thiazole-Boron Complexes
| Complex Type | State | Key Property | Reference |
|---|---|---|---|
| Thiazole-BF₂ with β-ketoiminate ligand | Aggregated/Solid | Pronounced Aggregation-Induced Emission (AIE) Enhancement | nih.gov |
| Thiazole-BPh₂ with β-ketoiminate ligand | Solution & Solid | Higher fluorescence quantum yields than BF₂ complexes | nih.gov |
The thiazole moiety is an electron-accepting heterocycle, making it a valuable component in the design of organic semiconductors. nih.gov Materials based on thiazole, bithiazole, thiazolothiazole, and benzobisthiazole have been extensively researched for use in organic electronic devices. nih.govrsc.org These materials have demonstrated high performance in applications such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.gov
In the context of solar cells, thiazole-based organic sensitizers have been developed for dye-sensitized solar cells (DSSCs). By modifying the molecular structure of the sensitizer, the light absorption profile of the cell can be precisely tuned. rsc.org For example, thiazolo[5,4-d]thiazole-based sensitizers have been designed to improve light absorption in specific regions of the visible spectrum, which is particularly useful for applications like greenhouse-integrated photovoltaics. rsc.org The incorporation of boronic acid derivatives, such as thiazole-5-boronic acid, can be achieved through synthetic methods like the Suzuki-Miyaura coupling reaction to build more complex and efficient semiconducting structures. rsc.org
Chemo- and Biosensor Development
The boronic acid group is a key functional moiety for the development of chemical sensors and biosensors due to its unique interaction with diols.
A fundamental property of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol groups, such as saccharides and glycoproteins, to form cyclic esters. nih.govmdpi.com This interaction is pH-dependent and forms the basis for a wide array of sensing applications. mdpi.com This specific and reversible binding makes boronic acid-based materials excellent synthetic receptors for the detection of biologically important molecules. nih.gov The binding event can be transduced into a measurable signal, such as a change in fluorescence, color, or an electrochemical response. mdpi.com
This compound can be incorporated into fluorescent molecules to create sensors that report on the presence of diol-containing analytes. nih.govrsc.org In these platforms, the binding of a target diol to the boronic acid group causes a change in the electronic properties of the molecule, leading to a modulation of its fluorescence emission. nih.govresearchgate.net
These sensors can operate through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excimer/exciplex formation. researchgate.net For example, a sensor might be designed where the fluorescence is initially quenched. Upon binding to a diol, the quenching mechanism is disrupted, and a "turn-on" fluorescence signal is observed. nih.gov The thiazole unit can act as part of the fluorophore or as a linker connecting the boronic acid recognition site to the signaling unit. The development of these sensors is a rapidly growing field, with new materials being designed for the detection of glucose, catechols, and other important biological and environmental targets. rsc.orgresearchgate.net
Table 2: Principles of Boronic Acid-Based Fluorescent Sensing
| Sensing Mechanism | Description | Analyte Type | Reference |
|---|---|---|---|
| Reversible Covalent Bonding | Boronic acid forms cyclic esters with cis-1,2 or 1,3-diols. | Saccharides, Glycoproteins | nih.govmdpi.com |
| Photoinduced Electron Transfer (PET) | Analyte binding modulates electron transfer between the receptor and fluorophore, changing fluorescence. | Diols, Ions | nih.govresearchgate.net |
Polymer Chemistry and Optoelectronic Materials
This compound is a valuable monomer or functionalizing agent in polymer chemistry for creating advanced optoelectronic materials. Boronic acid-containing polymers can exhibit stimuli-responsive behavior, making them suitable for "smart" materials. nih.govnih.gov For instance, hydrogels containing boronic acid moieties can swell or shrink in response to changes in glucose concentration, which has applications in drug delivery systems. nih.govnih.gov
In the realm of optoelectronics, polymers incorporating thiazole units are investigated for their semiconducting properties. nih.gov The combination of the thiazole heterocycle's electronic characteristics with the versatile reactivity of the boronic acid group allows for the synthesis of functional polymers through reactions like Suzuki coupling. This enables the creation of conjugated polymers with tailored band gaps and charge transport properties for use in devices like organic solar cells and light-emitting diodes. nih.govrsc.org
Theoretical and Spectroscopic Characterization Studies
Computational Chemistry Investigations
Computational studies serve as a powerful tool to predict and rationalize the chemical properties of thiazole-5-boronic acid and its derivatives. By employing quantum chemical calculations, researchers can model molecular behavior at the electronic level.
Quantum chemical parameters derived from computational studies are instrumental in describing the reactivity of thiazole (B1198619) derivatives. These descriptors, including HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, HOMO-LUMO energy gap, electronegativity, and chemical hardness, offer quantitative measures of a molecule's electronic characteristics. nih.govdergipark.org.tr For instance, the HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. youtube.compku.edu.cn A small HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability. dergipark.org.tr Studies on various thiazole-containing compounds have utilized these descriptors to predict their biological and chemical activities. researchgate.netresearchgate.net
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of complex molecules like thiazole derivatives. nih.govmdpi.com DFT calculations are employed to optimize molecular geometries, determine vibrational frequencies, and map out reaction pathways, thereby elucidating reaction mechanisms at a molecular level. researchgate.net For thiazole-5-carboxylic acid, a closely related analogue, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to identify stable conformers and analyze their electronic properties. dergipark.org.tr Such studies provide critical insights into the stabilization energies from donor-acceptor orbital interactions, which are calculated using methods like Natural Bond Orbital (NBO) analysis. dergipark.org.tr These computational approaches help rationalize experimental observations and predict the outcomes of chemical transformations involving the thiazole scaffold. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orglibretexts.org The energy and symmetry of these orbitals are key to predicting the feasibility and stereochemistry of a reaction. pku.edu.cn For thiazole derivatives, FMO analysis is commonly used to interpret their electronic properties and reactivity. tandfonline.com The HOMO-LUMO energy gap is a particularly important parameter derived from FMO theory; a smaller gap suggests that the molecule is more polarizable and reactive. dergipark.org.tr
The Hard-Soft-Acid-Base (HSAB) principle complements FMO theory by classifying chemical species as "hard" or "soft" acids and bases. This principle states that hard acids prefer to interact with hard bases, and soft acids with soft bases. The reactivity of thiazole derivatives can be analyzed within this framework by evaluating the distribution and energy of their frontier orbitals to predict their interaction with other reagents.
Table 1: Calculated Quantum Chemical Parameters for the Most Stable Conformer of Thiazole-5-carboxylic acid Data adapted from studies on Thiazole-5-carboxylic acid, a structural analogue.
| Parameter | Value |
|---|---|
| HOMO Energy | -7.29 eV |
| LUMO Energy | -1.38 eV |
| Energy Gap (Eg) | 5.91 eV |
The spatial arrangement of atoms, or conformation, significantly influences the physical and chemical properties of a molecule. Conformational analysis of this compound involves identifying the most stable arrangements of the boronic acid group relative to the thiazole ring. For the analogous thiazole-5-carboxylic acid, DFT calculations have shown the existence of four stable conformers, with energy differences arising from the orientation of the carboxylic group. dergipark.org.tr Two of these conformers were found to be planar, while the other two were non-planar. dergipark.org.tr Similar analyses for phenylboronic acid derivatives reveal that internal rotation around the C-B bond leads to different stable conformations. dergipark.org.tr Intermolecular interactions, particularly hydrogen bonding involving the boronic acid's hydroxyl groups and the thiazole's nitrogen atom, play a crucial role in stabilizing both the solid-state structure and interactions in solution. nih.gov
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the structure of newly synthesized compounds and for studying their properties in various states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic compounds, including this compound and its derivatives. nordmann.global
¹H NMR: Proton NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms. For the parent thiazole ring, characteristic signals appear for the protons at positions 2, 4, and 5. chemicalbook.com In this compound, the signals for the protons at the 2nd and 4th positions would be expected, with their chemical shifts influenced by the electron-withdrawing nature of the boronic acid group.
¹³C NMR: Carbon-13 NMR maps the carbon framework of the molecule. Each unique carbon atom in the thiazole ring and any substituents gives a distinct signal, providing evidence for the compound's core structure.
¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids and their esters. The chemical shift of the ¹¹B nucleus is sensitive to the coordination number and electronic environment of the boron atom. Trigonal planar boronic acids typically exhibit broad signals in the range of 27-30 ppm, while tetrahedral boronate species appear at higher fields (around 3-9 ppm). rsc.org
¹⁹F NMR: While not directly applicable to this compound itself, ¹⁹F NMR is a valuable tool for characterizing fluorinated derivatives. The fluorine nucleus is highly sensitive to its electronic environment, making ¹⁹F NMR a powerful probe for structural and conformational studies in molecules where it is present. rsc.org
Table 2: Typical NMR Chemical Shift Ranges for Relevant Nuclei
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Thiazole Ring Protons | 7.0 - 9.0 |
| ¹³C | Thiazole Ring Carbons | 115 - 170 |
| ¹¹B | Trigonal Boronic Acid (R-B(OH)₂) | 27 - 30 |
| ¹¹B | Tetrahedral Boronate Ester | 3 - 9 |
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The analysis of boronic acids by mass spectrometry can present challenges due to their tendency to undergo dehydration to form cyclic boroxine (B1236090) anhydrides or to form adducts with solvents. researchgate.netrsc.org High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is often employed for accurate mass determination. mdpi.com
The fragmentation pattern of this compound under electron impact (EI) or collision-induced dissociation (CID) would be expected to show characteristic losses related to both the thiazole ring and the boronic acid group. The molecular ion peak (M+) would be observed, and its accurate mass would correspond to the elemental formula C₃H₄BNO₂S.
Key fragmentation pathways for thiazole derivatives often involve the cleavage of the ring. researchgate.netsapub.org For this compound, initial fragmentation could involve the loss of water (H₂O) or hydroxyl radicals (•OH) from the boronic acid moiety. libretexts.org Subsequent fragmentation may include the loss of the entire boronic acid group (-B(OH)₂) or cleavage of the thiazole ring, leading to characteristic sulfur- and nitrogen-containing fragments. researchgate.netresearchgate.net
Table 1: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value (Proposed) | Fragment Ion | Description |
|---|---|---|
| 129 | [C₃H₄BNO₂S]⁺ | Molecular Ion (M⁺) |
| 112 | [C₃H₃BNS]⁺ | Loss of H₂O |
| 85 | [C₃H₃NS]⁺ | Loss of B(OH)₂ group |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies corresponding to molecular vibrations. The spectrum would exhibit characteristic absorption bands for the boronic acid group and the thiazole ring.
The boronic acid functional group is characterized by a strong and broad absorption band for the O-H stretching vibration, typically in the region of 3200-3600 cm⁻¹. The B-O stretching vibration gives rise to a strong band, usually found between 1300 and 1400 cm⁻¹.
The thiazole ring vibrations include C=N and C=C stretching, which appear in the 1400-1650 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, typically around 3100 cm⁻¹. vscht.cz The C-S stretching vibration is generally weaker and appears in the fingerprint region, often between 600 and 800 cm⁻¹. researchgate.net
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200-3600 (broad) | O-H stretch | Boronic acid |
| ~3100 | C-H stretch | Thiazole ring |
| 1400-1650 | C=N and C=C stretch | Thiazole ring |
| 1300-1400 | B-O stretch | Boronic acid |
| 1000-1250 | C-H in-plane bend | Thiazole ring |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely published, analysis of related thiazole and boronic acid structures allows for an informed prediction of its solid-state characteristics.
The crystal packing would be influenced by a combination of these strong hydrogen bonds and weaker non-covalent interactions. rsc.org Studies on substituted thiazole derivatives have revealed various packing modes, such as herringbone and slipped-stack arrangements, which are dictated by the nature and position of the substituents. rsc.orgresearchgate.net For this compound, the interplay between the hydrogen-bonding capacity of the boronic acid group and the π-stacking of the thiazole rings would be the dominant factor in determining the final crystal structure.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Future Research Directions and Outlook
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
While methods for synthesizing boronic acids and thiazoles are established, future research will prioritize the development of more efficient, cost-effective, and environmentally benign routes to Thiazole-5-boronic acid and its derivatives. A key goal is to move away from traditional multi-step syntheses that often require harsh conditions or cryogenic temperatures. nih.gov
Future avenues of exploration include:
Direct C-H Borylation: Transition-metal-catalyzed direct C-H borylation of the thiazole (B1198619) ring represents a highly atom-economical approach. Developing selective catalysts that can functionalize the C5-position of a pre-existing thiazole without requiring prior halogenation would significantly streamline synthesis.
One-Pot and Flow Chemistry Methodologies: Designing one-pot multicomponent reactions where the thiazole ring and the boronic acid moiety are constructed in a single, continuous process can drastically improve efficiency and reduce waste. mdpi.com The adoption of flow chemistry can offer enhanced safety, scalability, and precise control over reaction parameters.
Green Chemistry Principles: The use of sustainable catalysts (e.g., earth-abundant metals), greener solvents (such as water or bio-renewable solvents), and energy-efficient reaction conditions (e.g., microwave or photochemical activation) will be crucial for minimizing the environmental footprint of synthesis. mdpi.com
Exploration of Underutilized Reactivity Modes of this compound
The vast majority of applications for this compound currently leverage its role in Suzuki-Miyaura cross-coupling. nih.govnordmann.global However, the boronic acid functional group possesses a rich and varied reactivity that remains largely underutilized in the context of the thiazole scaffold.
Future research should focus on:
Alternative Cross-Coupling Reactions: Exploring the utility of this compound in other coupling reactions, such as the Chan-Lam (C-N bond formation) and Petasis (C-C bond formation) reactions, to create novel derivatives that are difficult to access through traditional methods.
Boronic Acids as Catalysts: Investigating the potential for this compound and its derivatives to act as Lewis acid catalysts in organic transformations. nih.govnih.gov The electronic properties of the thiazole ring could modulate the acidity and catalytic activity of the boron center.
Reversible Covalent Chemistry: Leveraging the ability of boronic acids to form reversible covalent bonds with diols. This could be exploited to design sophisticated sensors for carbohydrates or to develop "smart" materials and drug delivery systems that respond to specific biological cues like changes in glucose concentration. nih.govresearchgate.net
Exploiting the Thiazole-Boron Synergy: Investigating reactions where the thiazole ring actively participates in or directs the reactivity of the boronic acid group. This could lead to novel transformations unique to this class of compounds.
| Reaction Type | Description | Potential Application |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling with aryl/vinyl halides. nih.gov | Synthesis of conjugated materials, pharmaceuticals. |
| Chan-Lam Coupling | Copper-catalyzed formation of C-N and C-O bonds. | Access to novel amine and ether derivatives for medicinal chemistry. |
| Petasis Reaction | Reaction with amines and aldehydes to form α-amino acids. | Synthesis of biologically relevant molecules. |
| Carbonyl/Imine Addition | Nucleophilic addition to C=O and C=N bonds. nih.gov | Asymmetric synthesis of chiral alcohols and amines. |
| Diol Condensation | Reversible formation of boronate esters with 1,2- or 1,3-diols. researchgate.net | Glucose sensors, protecting groups, dynamic covalent chemistry. |
Advanced Rational Design Strategies for Targeted Applications
The true potential of this compound lies in its use as a foundational element for the rational design of molecules with specific functions.
In Medicinal Chemistry: As a key building block, it enables the systematic modification of drug candidates. Structure-based drug design (SBDD) and molecular docking can be used to guide the synthesis of thiazole-containing ligands that precisely fit the active sites of therapeutic targets like kinases, proteases, or DNA gyrase. nih.govnih.govrsc.org The ability to easily generate libraries of analogues via cross-coupling makes it ideal for establishing structure-activity relationships (SAR). bohrium.com
In Materials Science: Thiazole-containing structures, particularly fused systems like thiazolo[5,4-d]thiazole, are promising for organic electronics due to their planarity and electron-deficient nature. acs.orgrsc.org this compound is an essential precursor for creating novel conjugated polymers and small molecules. Rational design strategies can be employed to tune the HOMO/LUMO energy levels, charge carrier mobility, and photophysical properties of these materials for applications in organic photovoltaics (OPVs), field-effect transistors (OFETs), and light-emitting diodes (OLEDs). acs.org
Integration with Emerging Technologies in Chemical Synthesis and Biological Evaluation
The synergy between this compound chemistry and emerging technologies is poised to accelerate discovery.
Automation and Artificial Intelligence: Automated synthesis platforms can rapidly produce libraries of thiazole derivatives for screening. Furthermore, machine learning algorithms can be trained on reaction data to predict the outcomes of novel cross-coupling reactions, optimizing conditions and suggesting new synthetic targets with desired properties. researchgate.net
Advanced Biological Screening: High-throughput screening (HTS) technologies allow for the rapid evaluation of the biological activity of thousands of compounds derived from this compound, quickly identifying promising hits for drug development.
Chemical Biology Probes: The unique reactivity of the boronic acid group can be harnessed to design activity-based probes. For example, a molecule containing the this compound motif could be designed to covalently and selectively bind to the active site of serine proteases, enabling researchers to study enzyme function in complex biological systems.
Multidisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology
The most significant breakthroughs involving this compound will emerge from collaborative research that transcends traditional disciplinary boundaries.
Chemistry-Biology Interface: Organic chemists can develop novel, efficient synthetic methods to produce diverse thiazole derivatives. jetir.org These compounds can then be used by chemical biologists as tools to probe biological pathways or as starting points for the development of new therapeutics against cancer, infectious diseases, or inflammatory conditions. nih.govnih.gov
Chemistry-Materials Science Interface: Synthetic chemists can design and create novel thiazole-based conjugated molecules. rsc.org Materials scientists can then characterize their electronic and optical properties and fabricate them into next-generation electronic devices, such as flexible displays, wearable sensors, and efficient solar cells. acs.org
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing thiazole-5-boronic acid to ensure reproducibility in academic research?
- Methodological Answer : Synthesis should follow protocols validated by spectroscopic characterization (e.g., -NMR, -NMR, and mass spectrometry). For enzymatic incorporation, use Huisgen cycloaddition for triphosphate derivatives, as demonstrated in boronic acid-labeled thymidine triphosphate synthesis . Purity must be confirmed via HPLC (>95%), with detailed experimental conditions (solvent, temperature, reaction time) documented to avoid batch-to-batch variability. Characterization of boronic acid-diol interactions via -NMR can validate binding specificity .
Q. How can this compound be utilized in chemosensor design for detecting biologically relevant analytes?
- Methodological Answer : Leverage reversible boronate ester formation with diols (e.g., saccharides) or anion-binding properties. Design fluorescence-based sensors by conjugating this compound to fluorophores (e.g., TAMRA derivatives) and quantify binding affinity via titration experiments with calculations . Optimize selectivity by testing against structurally similar analytes (e.g., fructose vs. glucose) and validate under physiological pH conditions .
Advanced Research Questions
Q. What experimental strategies address contradictions in cross-study comparisons of this compound’s binding kinetics?
- Methodological Answer : Standardize assay conditions (pH, ionic strength, temperature) and use isothermal titration calorimetry (ITC) for direct thermodynamic measurements. Address discrepancies by comparing data across orthogonal methods (e.g., surface plasmon resonance vs. fluorescence quenching) . Perform meta-analyses of published values, accounting for variations in buffer systems or probe design, and report confidence intervals .
Q. How can this compound be integrated into hydrogels for glucose-responsive drug delivery systems?
- Methodological Answer : Synthesize boronic acid-containing hydrogels via free-radical polymerization using crosslinkers like PEG-DA. Characterize glucose sensitivity through swelling studies (dynamic swelling ratio measurements) and validate reversibility via cyclic compression testing . Optimize insulin release kinetics using Franz diffusion cells and correlate with glucose concentration gradients .
Q. What role does this compound play in epigenetics research, particularly in detecting 5-hydroxymethylcytosine (5hmC)?
- Methodological Answer : Use boronic acid-mediated PCR to selectively amplify 5hmC-rich DNA regions. Optimize inhibition efficiency by testing derivatives (e.g., 2-(2′-chlorobenzyloxy) phenylboronic acid) and validate specificity via Sanger sequencing or bisulfite conversion controls . Apply this method to profile 5hmC distribution in gene introns (e.g., Pax5 in embryonic stem cells) .
Q. How can researchers resolve challenges in enzymatic incorporation of this compound into DNA templates?
- Methodological Answer : Use high-fidelity DNA polymerases (e.g., Taq or Phusion) and optimize buffer conditions (Mg, dNTP ratios) to enhance template recognition. Validate incorporation efficiency via PAGE or MALDI-TOF analysis . For PCR amplification, test cycle numbers and annealing temperatures to minimize nonspecific amplification .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing dose-response data in this compound-based HDAC inhibition studies?
- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) to calculate IC and GI values. Compare potency ratios (GI/IC) to assess cellular vs. enzymatic activity . Use ANOVA for cross-compound efficacy analysis and molecular docking simulations to rationalize structure-activity relationships .
Q. How can researchers ensure selectivity in this compound-based sensors when analyzing complex biological matrices?
- Methodological Answer : Perform interference studies with common biomolecules (e.g., amino acids, nucleotides) and use principal component analysis (PCA) to differentiate signal contributions. Employ competitive binding assays with excess dummy analytes to confirm specificity . Validate in cell lysates or serum via spike-recovery experiments and limit of detection (LOD) calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
